Cas no 1805194-49-3 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid
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- インチ: 1S/C9H5F5INO2/c10-8(11)4-1-3(2-5(17)18)16-7(6(4)15)9(12,13)14/h1,8H,2H2,(H,17,18)
- InChIKey: ZAMAGBOIMXIFDP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)(F)F)N=C(CC(=O)O)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019589-1g |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |
1805194-49-3 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029019589-500mg |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |
1805194-49-3 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029019589-250mg |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |
1805194-49-3 | 95% | 250mg |
$940.80 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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7. Book reviews
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acidに関する追加情報
Introduction to 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1805194-49-3)
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1805194-49-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of multiple fluorinated and iodinated substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.
The molecular structure of 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid consists of a pyridine ring substituted with a difluoromethyl group at the 4-position, an iodo group at the 3-position, and a trifluoromethyl group at the 2-position. Additionally, the presence of an acetic acid moiety at the 6-position further enhances its reactivity and functionalization potential. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making them more suitable for pharmaceutical applications. The difluoromethyl and trifluoromethyl groups in 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid are particularly notable for their ability to modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets.
The iodo group at the 3-position of the pyridine ring provides another layer of functionalization potential. Iodine is a versatile halogen that can undergo various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely used in organic synthesis to construct complex molecular architectures and have been instrumental in the development of numerous pharmaceuticals. The presence of an iodine atom in 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid makes it a valuable building block for such transformations.
The acetic acid moiety at the 6-position adds another dimension to the reactivity of this compound. Acetic acid derivatives are commonly used in medicinal chemistry due to their ability to participate in various synthetic reactions, including esterification, amidation, and acylation. The carboxylic acid group can be easily modified to introduce different functional groups, making it a versatile intermediate for drug synthesis.
Recent research has highlighted the potential applications of 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are important for treating various cancers and inflammatory diseases. The fluorinated substituents in this compound can enhance its binding affinity to kinase enzymes by improving hydrophobic interactions and reducing metabolic degradation.
Additionally, there is growing evidence suggesting that pyridine derivatives can exhibit significant antimicrobial properties. The structural features of 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid, particularly the presence of multiple halogen atoms and fluorinated groups, may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. This makes it a promising candidate for further investigation in antimicrobial drug development.
In synthetic chemistry, 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid has been utilized as a key intermediate in multi-step syntheses involving cross-coupling reactions and functional group transformations. Its versatility allows chemists to construct complex molecular frameworks with high precision, which is crucial for developing novel drugs with specific biological activities.
The use of computational methods has also been explored in conjunction with this compound. Molecular modeling techniques can predict how 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid interacts with biological targets, providing valuable insights into its potential pharmacological effects. These computational studies can guide experimental efforts and accelerate the drug discovery process.
In conclusion, 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1805194-49-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its fluorinated and iodinated substituents contribute to its biological activity. Further research is warranted to fully explore its therapeutic applications and synthetic utility.
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